1-(Naphthalen-1-yl)ethanone oxime is an organic compound characterized by the molecular formula and a molecular weight of approximately 185.22 g/mol. It features a naphthalene ring substituted with an ethanone oxime functional group, which is significant in various chemical applications. The compound is known for its structural attributes, including one hydrogen bond donor and two hydrogen bond acceptors, making it a versatile candidate in organic synthesis and medicinal chemistry .
These reactions highlight its reactivity and potential utility in synthetic organic chemistry .
The synthesis of 1-(naphthalen-1-yl)ethanone oxime typically involves the following steps:
This method is straightforward and highlights the compound's accessibility for research and industrial applications .
1-(Naphthalen-1-yl)ethanone oxime has several applications across different fields:
Several compounds share structural similarities with 1-(naphthalen-1-yl)ethanone oxime. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 1-(Phenanthren-2-yl)ethanone oxime | C15H13NO | 0.97 | Larger phenanthrene structure; potential for different biological activity. |
| 4-(Naphthalen-2-yl)butanone oxime | C14H13NO | 0.91 | Longer carbon chain; may exhibit different reactivity patterns. |
| 2-(Naphthalen-2-yl)acetophenone oxime | C15H13NO | 0.91 | Contains an additional aromatic ring; could affect solubility and reactivity. |
These comparisons illustrate that while these compounds share a common functional group, their distinct structures may lead to varied chemical properties and biological activities, emphasizing the uniqueness of 1-(naphthalen-1-yl)ethanone oxime within this class of compounds .